![molecular formula C61H76N12O7S B11927233 (2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)
(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A947 is a potent and selective proteolysis-targeting chimera molecule that targets the SMARCA2 protein for degradation. It is a valuable tool in cancer research due to its strong binding affinity to the SMARCA2 bromodomain, with a dissociation constant of 93 nanomolar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A947 is synthesized through a series of complex organic reactions. The synthetic route involves the formation of a bifunctional molecule that can bind to both the target protein and an E3 ubiquitin ligase. The key steps include the formation of the bromodomain-binding component and the ligase-binding component, followed by their conjugation to form the final proteolysis-targeting chimera molecule .
Industrial Production Methods
Industrial production of A947 involves large-scale organic synthesis techniques. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
A947 undergoes several types of chemical reactions, including:
Ubiquitination: A947 mediates the ubiquitination of the SMARCA2 protein, marking it for degradation by the proteasome.
Degradation: The ubiquitinated SMARCA2 protein is subsequently degraded by the proteasome, leading to a reduction in its cellular levels.
Common Reagents and Conditions
Major Products
The major product of the reactions involving A947 is the degraded SMARCA2 protein, which is marked for proteasomal degradation through ubiquitination .
Applications De Recherche Scientifique
A947 is primarily used in cancer research, particularly in studying cancers with mutations in the SMARCA4 gene. The compound is effective in degrading the SMARCA2 protein in SMARCA4-mutant cancer cells, leading to reduced tumor growth and proliferation . Additionally, A947 is used as a tool for target identification and validation in drug discovery .
Mécanisme D'action
A947 exerts its effects by binding to the SMARCA2 bromodomain and recruiting the von Hippel-Lindau E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein. The degradation of SMARCA2 results in reduced chromatin remodeling activity, which is essential for the survival of SMARCA4-mutant cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
A1155463: Another proteolysis-targeting chimera molecule that targets the SMARCA2 protein for degradation.
A1874: A selective degrader of the SMARCA4 protein, used in similar cancer research applications.
Uniqueness
A947 is unique in its moderate selectivity for the SMARCA2 protein, making it a valuable tool for studying cancers with SMARCA4 mutations. Its strong binding affinity and effective degradation of SMARCA2 set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C61H76N12O7S |
|---|---|
Poids moléculaire |
1121.4 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[(1S,5R)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H76N12O7S/c1-36(2)57(61(77)72-34-45(74)26-52(72)60(76)65-37(3)40-9-11-41(12-10-40)58-38(4)64-35-81-58)54-30-55(68-80-54)70-23-16-39(17-24-70)31-69-21-18-46(19-22-69)78-47-27-48(28-47)79-56-25-42(15-20-63-56)73-43-13-14-44(73)33-71(32-43)51-29-50(66-67-59(51)62)49-7-5-6-8-53(49)75/h5-12,15,20,25,29-30,35-37,39,43-48,52,57,74-75H,13-14,16-19,21-24,26-28,31-34H2,1-4H3,(H2,62,67)(H,65,76)/t37-,43-,44+,45+,47?,48?,52-,57+/m0/s1 |
Clé InChI |
QQVCUSPUMMUFTD-YOINXCKTSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9[C@@H]1CC[C@H]9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9C1CCC9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)
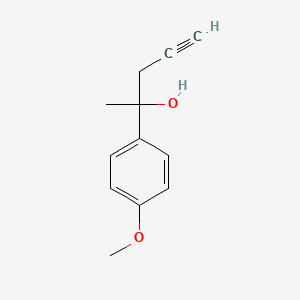


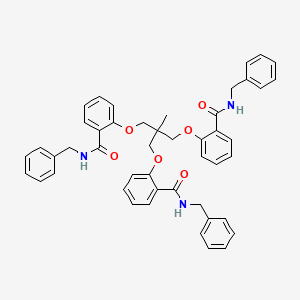

![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)

![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)

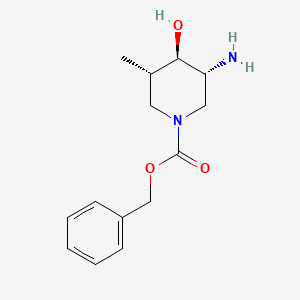
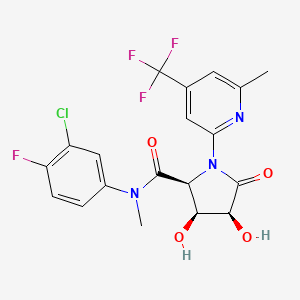
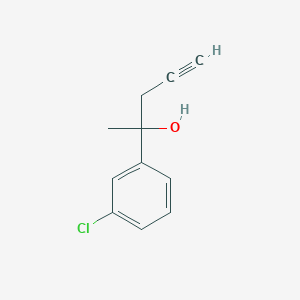
![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
